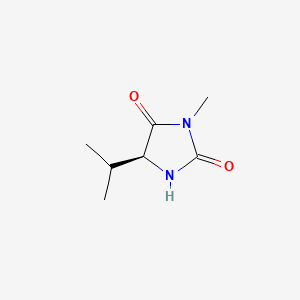

3-Methyl-5-(S)-isopropyl hydantoin

Description

Properties

IUPAC Name |

(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVKYNWQBSNIR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652647 | |

| Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71921-91-0 | |

| Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-5-(S)-isopropyl hydantoin

CAS Number: 71921-91-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(S)-isopropyl hydantoin, a chiral heterocyclic compound of significant interest in the field of toxicology and biochemistry. While not a therapeutic agent itself, its role as a critical biomarker for exposure to hazardous industrial chemicals, particularly methyl isocyanate (MIC), underscores its importance in occupational health and safety. This document delves into the stereoselective synthesis, physicochemical properties, advanced analytical methodologies for its detection, and its primary application in biomonitoring. The causality behind experimental choices and the validation of analytical protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Chiral Hydantoins

The hydantoin scaffold, a five-membered ring containing a urea moiety, is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs such as the anticonvulsant phenytoin.[1][2] The stereochemistry at the C-5 position of the hydantoin ring is often crucial for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This guide focuses on a specific chiral hydantoin, this compound, not for its direct therapeutic applications, but for its pivotal role as a stable and quantifiable biomarker.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and for understanding its behavior in biological matrices.

| Property | Value | Source |

| CAS Number | 71921-91-0 | [4] |

| Molecular Formula | C₇H₁₂N₂O₂ | [4] |

| Molecular Weight | 156.18 g/mol | [4] |

| IUPAC Name | (5S)-5-isopropyl-3-methylimidazolidine-2,4-dione | [4] |

| Synonyms | 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents such as ethyl acetate | [5] |

Stereoselective Synthesis: A Methodological Exploration

The synthesis of enantiomerically pure this compound is crucial for its use as an analytical standard. The most logical and established approach for the stereospecific synthesis of 5-substituted hydantoins is to start from the corresponding chiral α-amino acid, in this case, L-valine, which possesses the desired (S)-configuration.[2][6]

Modified Urech Hydantoin Synthesis from L-Valine

The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization, is a classic method for preparing hydantoins.[1][7][8] To achieve N-methylation and maintain stereochemical integrity, a modified approach is necessary.

Reaction Scheme:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of N-Carbamoyl-L-valine

-

Dissolve L-valine (1 equivalent) in water.

-

Add potassium cyanate (KOCN) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the N-carbamoyl-L-valine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Causality: The use of the free amino acid L-valine directly imparts the desired (S)-stereochemistry at the C-5 position of the final hydantoin.[6] The reaction with potassium cyanate forms the ureido intermediate necessary for cyclization.

Step 2: N-Methylation of N-Carbamoyl-L-valine

-

Suspend N-carbamoyl-L-valine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.2 equivalents), to the suspension.

-

Add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated intermediate.

Causality: The methylation is performed on the ureido nitrogen before cyclization to ensure the desired N-3 methylation of the hydantoin ring. Using a strong base and an alkylating agent is a standard procedure for N-alkylation.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the crude N-methyl-N-carbamoyl-L-valine from the previous step in a strong mineral acid, such as 6M hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure hydantoin.

Causality: The strong acid and heat promote the intramolecular cyclization of the N-methyl ureido acid to form the stable five-membered hydantoin ring. This step proceeds with retention of configuration at the chiral center.[2]

Application in Biomonitoring of Methyl Isocyanate (MIC) Exposure

The primary and most critical application of this compound is its use as a stable, long-term biomarker for exposure to the highly toxic industrial chemical, methyl isocyanate (MIC).[9][10]

Mechanism of Biomarker Formation

Upon inhalation or dermal exposure, MIC reacts with various biomolecules. A key reaction occurs with the N-terminal valine residue of hemoglobin, forming an N-methylcarbamoyl adduct.[5] This adducted hemoglobin circulates in the bloodstream for the lifespan of the red blood cell (approximately 120 days in humans), providing a long window for exposure assessment. For analysis, the blood sample is treated with strong acid, which cleaves the adducted N-terminal valine and simultaneously cyclizes it to form the stable 3-Methyl-5-isopropyl hydantoin (MIH).[5] Since the N-terminal valine in hemoglobin is of the L-configuration, the resulting hydantoin is the (S)-enantiomer.

Figure 2: Formation of this compound as a biomarker for MIC exposure.

Analytical Methodology: GC-MS Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[5][10]

Sample Preparation and Analysis Workflow:

Figure 3: Workflow for the GC-MS analysis of this compound in blood samples.

Detailed Protocol for GC-MS Analysis:

-

Globin Isolation: Isolate globin from red blood cells by precipitation with an organic solvent (e.g., acetone).

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin, to the globin sample for accurate quantification.[5]

-

Acid Hydrolysis: Subject the globin to acid hydrolysis with concentrated hydrochloric acid at 110°C for one hour. This step cleaves the hemoglobin adduct and forms the hydantoin.[5]

-

pH Adjustment and Extraction: After cooling, adjust the pH of the hydrolysate to 3-5 and perform a liquid-liquid extraction with ethyl acetate.[5]

-

Sample Concentration: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, the hydantoin can be derivatized, for example, by silylation.

-

GC-MS Analysis: Reconstitute the residue in a suitable solvent and inject it into the GC-MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.

Self-Validating System: The use of a stable isotope-labeled internal standard is critical for a self-validating protocol. This standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction efficiency and instrument response, thus ensuring accurate quantification.

Expected Mass Spectral Data:

-

Molecular Ion (M+): m/z 156

-

Key Fragment Ions: The fragmentation pattern will depend on the ionization method. Under electron ionization (EI), common fragments would arise from the loss of the isopropyl group (m/z 113) and other characteristic cleavages of the hydantoin ring. For quantification, specific and abundant fragment ions are selected for monitoring. For example, a fragment ion at m/z 114 has been reported for the analyte, and m/z 117 for the ¹³C₅,¹⁵N-labeled internal standard.[5]

Potential Pharmacological Relevance and Future Directions

While this compound is primarily recognized as a biomarker, the broader class of hydantoin derivatives exhibits a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[11][12][13]

Pharmacological Screening of Hydantoin Derivatives: Pharmacological screening of novel hydantoin derivatives often involves a battery of in vitro and in vivo assays. For instance, anticonvulsant activity is typically assessed using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents.[11][14] Anticancer activity is evaluated against various cancer cell lines to determine cytotoxicity and mechanisms of action.[15]

Although no specific pharmacological studies on this compound have been reported, its structural similarity to other bioactive hydantoins suggests that it could be a candidate for future pharmacological screening. The presence of the chiral isopropyl group, derived from the natural amino acid valine, makes it an interesting scaffold for further chemical modification and exploration in drug discovery programs.

Conclusion

This compound stands as a molecule of significant importance, not as a therapeutic agent, but as a crucial tool in the field of toxicology and occupational health. Its formation from the adduction of methyl isocyanate to hemoglobin provides a reliable and long-term biomarker of exposure. The stereoselective synthesis from L-valine ensures the availability of pure analytical standards, and the well-established GC-MS methodology allows for its sensitive and accurate quantification in biological matrices. This technical guide provides researchers and scientists with the foundational knowledge and methodological insights necessary to work with and understand the significance of this important chiral hydantoin.

References

- Syldatk, C., May, O., Altenbuchner, J., Mattes, R., & Siemann, M. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563.

- Foley, D. J., De-Aryie, D., & Kennemur, S. L. (2018). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 9(33), 6863-6868.

- Foley, D. J., De-Aryie, D., & Kennemur, S. L. (2018). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. scbt.com.

- Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure.

- May, O., Verseck, S., Bommarius, A., & Drauz, K. (2002). A) Hydantoinase process for the synthesis of chiral D- or L-α-amino acids...

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 38-47.

- Rajić, Z., Butula, I., & Grdiša, M. (2005). Synthesis and X-ray Crystal Structure Study of the Hydroxyurea and Hydantoin Derivatives of L-valine. Molecules, 10(9), 1165-1172.

- Meck, E. A., Omer, H. M., Edwards, M. J., Idowu, T. D., Murray, M. L., Korch, K. M., & Watson, D. A. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society.

- Sridevi, C., Balaji, K., & Karthikeyan, R. (2016). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. International Journal of Pharmaceutical Sciences Review and Research, 40(2), 16-20.

- Rajić, Z., Butula, I., Zorc, B., & Grdiša, M. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 877-888.

- Martínez-Luis, S. (2012). Optically pure alpha-amino acids production by the "Hydantoinase Process". Journal of Chemical and Pharmaceutical Research, 4(1), 1-10.

- Meck, E. A., Omer, H. M., Edwards, M. J., Idowu, T. D., Murray, M. L., Korch, K. M., & Watson, D. A. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization.

- Anes, J., & McCusker, C. D. (2016).

- Varian, Inc. & Bruker. (n.d.).

- Wikipedia. (2025). Urech hydantoin synthesis.

- Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Chemistry Portal.

- Chemeurope.com. (n.d.). Urech hydantoin synthesis.

- Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2021). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.

- Abida, & Ahmad, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

- ChemicalBook. (2025). Recent applications of hydantoin in medicinal chemistry.

- Charton, J., Cazenave Gassiot, A., Girault-Mizzi, S., Debreu-Fontaine, M. A., Melnyk, P., & Sergheraert, C. (2005). Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1. Bioorganic & Medicinal Chemistry Letters, 15(21), 4833-4837.

- Käfferlein, H. U., Broding, H. C., & Drexler, H. (2015). 3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate [Biomonitoring Methods, 2015].

- Rajić, Z., Butula, I., Zorc, B., & Grdiša, M. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.

- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

- Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure.

- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of Organic Chemistry, 71(4), 1750-1753.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018).

- Alcolea, V., Casas, J., & Nájera, C. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

- Farrugia, L. J., Mifsud, N., & Valerio, A. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708.

- Kim, D. G., Jang, J. H., Kim, J. H., & Kim, J. H. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.

- ChemComplete. (2020, December 17).

- University of Colorado Boulder. (n.d.).

- Käfferlein, H. U., & Angerer, J. (2001). (A) Fragmentation of 3-methyl-5-isopropylhydantoin (m/z 156) yields m/z...

- Contreras, R., Pérez, J., & Tlahuext, H. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.

- Martin, N., Carter, S., & Jones, A. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies.

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. Synthesis and X-ray crystal structure study of the hydroxyurea and hydantoin derivatives of L-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydantoin synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 8. Urech_hydantoin_synthesis [chemeurope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 13. Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 3-Methyl-5-(S)-isopropyl hydantoin

Abstract

This technical guide provides a comprehensive examination of 3-Methyl-5-(S)-isopropyl hydantoin, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the specific molecular architecture of the title compound, with a focus on its stereochemistry, synthesis, and detailed structural characterization. Methodologies are presented not merely as protocols but as reasoned scientific choices, providing researchers and drug development professionals with a foundational understanding of this valuable chiral building block.

Introduction: The Hydantoin Scaffold in Modern Chemistry

The hydantoin ring system, an imidazolidine-2,4-dione, is a cornerstone of heterocyclic chemistry. First isolated by Adolf von Baeyer in 1861, its derivatives have become indispensable in pharmacology and materials science.[3] Notable examples include Phenytoin, a widely used anti-seizure medication, and Enzalutamide, a nonsteroidal antiandrogen for prostate cancer treatment.[1] The significance of the hydantoin scaffold lies in its rigid structure, multiple points for functionalization, and the frequent presence of a stereocenter at the C5 position, making it a valuable "3D" fragment in drug discovery.[1] This guide will focus on a specific, enantioenriched derivative: this compound.

Molecular Structure and Stereochemical Assignment

The molecular identity of this compound is defined by its constituent parts: a central five-membered hydantoin ring, a methyl group at the N3 position, and an isopropyl group at the C5 position. The critical feature is the stereochemistry at the C5 carbon, which is designated as (S) according to the Cahn-Ingold-Prelog priority rules.[4][5][6]

-

Core Scaffold: A five-membered ring containing two nitrogen atoms and two carbonyl groups.

-

N3-Substitution: A methyl group (CH₃) is attached to the nitrogen at position 3.

-

C5-Substitution: An isopropyl group (-CH(CH₃)₂) is attached to the carbon at position 5.

-

Chirality: The C5 carbon is a stereocenter. In this molecule, the substituents are arranged to confer the (S) absolute configuration.[4]

Caption: Molecular structure of this compound.

Synthesis Strategies: Accessing Chiral Hydantoins

The synthesis of hydantoins can be broadly categorized into classical multicomponent reactions and modern asymmetric methods. The choice of strategy is dictated by the need for stereochemical control.

Classical Approach: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and versatile method for synthesizing 5-substituted and 5,5-disubstituted hydantoins.[7] It is a multicomponent reaction involving a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (like KCN), and ammonium carbonate.[8][9][10]

The reaction proceeds through the formation of a cyanohydrin intermediate, which then reacts with ammonia and carbon dioxide (from ammonium carbonate) to form an aminonitrile.[8][11] This intermediate undergoes intramolecular cyclization to yield the hydantoin ring.[11] While highly effective for producing racemic or achiral hydantoins, this method lacks inherent stereocontrol and is therefore unsuitable for the direct synthesis of a specific enantiomer like the (S)-isomer without a subsequent chiral resolution step.

Caption: Generalized workflow for synthesizing the target molecule via the Bucherer-Bergs reaction followed by chiral resolution and N-methylation.

Enantioselective Synthesis

Modern synthetic chemistry prioritizes methods that directly generate the desired enantiomer, avoiding costly and inefficient resolution steps. Several strategies have emerged for the asymmetric synthesis of 5-monosubstituted hydantoins.

One powerful approach involves the chiral phosphoric acid-catalyzed condensation of glyoxals and ureas.[1][12] This method provides high yields and excellent enantioselectivities by controlling the facial selectivity of a key protonation step on an enol-type intermediate.[1] Other notable methods include the asymmetric hydrogenation of prochiral hydantoins bearing an exocyclic double bond at the C5 position, often using precious metal catalysts with chiral phosphine ligands.[1][13]

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the molecular structure of this compound requires a suite of analytical techniques. The data presented in the table below are compiled from various chemical suppliers and databases.[][15][16][17][18]

| Property | Value | Source |

| CAS Number | 71921-91-0 | [][15][17] |

| Molecular Formula | C₇H₁₂N₂O₂ | [][15][18] |

| Molecular Weight | 156.18 g/mol | [][15][18] |

| IUPAC Name | (5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | [][18] |

| Canonical SMILES | CC(C)[C@H]1C(=O)N(C(=O)N1)C | [16][18] |

| InChI Key | LMBVKYNWQBSNIR-YFKPBYRVSA-N | [][19] |

| Density | ~1.108 g/cm³ | [] |

| Storage Temperature | 2-8°C | [19] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule.[20] For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton spectrum will show distinct signals for the N-methyl protons, the methine and methyl protons of the isopropyl group, the proton at the C5 chiral center, and the N1-H proton. The coupling patterns (splitting) between the C5-H and the isopropyl methine proton would be critical for confirming the structure. Chiral solvating agents can be used to distinguish between enantiomers via ¹H NMR, as they induce non-equivalent chemical shifts for the different enantiomers.[21]

-

¹³C NMR: The carbon spectrum will show unique resonances for the two carbonyl carbons (C2 and C4), the C5 chiral carbon, the N-methyl carbon, and the two distinct carbons of the isopropyl group.

-

2D NMR: Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals by observing correlations between protons and carbons separated by two or three bonds, which is particularly useful for distinguishing between potential isomers.[22][23]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns.[20] For this compound (MW = 156.18), a high-resolution mass spectrum would show a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ confirming the elemental composition C₇H₁₂N₂O₂.

X-ray Crystallography

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule, including the absolute configuration of the stereocenter.[24][25][26] This technique would confirm the (S) configuration at the C5 position and reveal detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state.[24][25]

Caption: Logical workflow for the structural verification of this compound using key analytical techniques.

Applications in Drug Development and Research

This compound is primarily valuable as a chiral building block for the synthesis of more complex molecules.[17] Enantioenriched 5-monosubstituted hydantoins are crucial precursors for synthesizing optically pure α-amino acids, which are fundamental components of many pharmaceuticals.[27]

The diverse biological activities of the hydantoin scaffold, including anticonvulsant, antimicrobial, antiviral, and antitumor effects, make derivatives of this compound attractive targets for library synthesis in drug discovery programs.[2][28][29][30] By using a stereochemically pure starting material like this compound, researchers can synthesize novel drug candidates with defined stereochemistry, which is critical for ensuring target specificity and minimizing off-target effects.

Conclusion

This compound represents a well-defined molecular entity whose value lies in its specific stereochemical configuration. Its structure, confirmed through a combination of spectroscopic and crystallographic methods, serves as a testament to the precision of modern analytical chemistry. As a chiral synthon, it provides a reliable and stereochemically defined entry point for the synthesis of novel compounds, particularly in the field of medicinal chemistry where control over three-dimensional molecular architecture is paramount for biological function. This guide has provided a foundational overview of its structure, synthesis, and characterization, offering a technical resource for scientists engaged in the development of new chemical entities.

References

- Smith, J. A., et al. (2021). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.

- Alfa Chemistry. Bucherer-Bergs Reaction. Alfa Chemistry Website.

- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.

- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.

-

Organic Chemistry Portal. Hydantoin synthesis. .

- The Royal Society of Chemistry. (2021). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.

- Wikipedia. Bucherer–Bergs reaction. en.wikipedia.org.

- RSC Publishing. Enantioselective catalytic Urech hydantoin synthesis. pubs.rsc.org.

-

ResearchGate. Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. .

-

Cambridge University Press. Bucherer-Bergs Reaction. .

- PubMed. (2018).

- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals.

-

BOC Sciences. This compound. .

-

Benchchem. Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. .

-

ResearchGate. Chemical synthesis of C-5-monosubstituted hydantoins. .

-

Santa Cruz Biotechnology. This compound. .

- PubMed. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry.

-

Sigma-Aldrich. This compound. .

-

SRR Publications. Novel new research strategies of hydantoin derivatives: A review. .

-

Labshake. This compound by BOC Sciences. .

-

Pharmaffiliates. This compound. .

-

European Journal of Chemistry. (2014). Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. .

- ACS Publications. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry.

-

C13-NMR. Hydantoines. .

- PubChem. (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione. pubchem.ncbi.nlm.nih.gov.

-

Benchchem. The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. .

- PubMed. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Acta Chimica Slovenica.

- Sci-Hub. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. sci-hub.se.

- PubChem. 3-Methyl-5-phenylhydantoin. pubchem.ncbi.nlm.nih.gov.

- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI.

-

ChemicalBook. This compound. .

- MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Pharmaceuticals.

-

European Journal of Chemistry. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. .

-

ResearchGate. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. .

- PubMed. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Pharmaceuticals.

-

ResearchGate. Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. .

- Chemistry LibreTexts. (2021). Absolute Configuration and the (R) and (S) System. chem.libretexts.org.

-

European Journal of Chemistry. View of Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. .

-

European Journal of Chemistry. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. .

-

YouTube. (2020). 5.2 How to Assign R and S Configuration | Absolute Configuration | Organic Chemistry. .

- Chemistry LibreTexts. Stereochemistry of Organic Compounds and Pharmaceuticals. med.libretexts.org.

Sources

- 1. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. srrjournals.com [srrjournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. labshake.com [labshake.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | C7H12N2O2 | CID 29983821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | 71921-91-0 [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin | European Journal of Chemistry [eurjchem.com]

- 25. sci-hub.st [sci-hub.st]

- 26. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Methyl-5-(S)-isopropyl hydantoin

Executive Summary

Hydantoin and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] This guide provides a comprehensive, in-depth methodology for the synthesis of a specific chiral hydantoin, this compound. The presented strategy is a robust, two-step process designed for high stereochemical fidelity and regiochemical control. It begins with the synthesis of the hydantoin scaffold from a readily available, enantiopure starting material, (S)-Valine, via the Urech hydantoin synthesis. This is followed by a regioselective N-methylation at the N-3 position. This document is intended for researchers, chemists, and professionals in drug development, offering not just a protocol, but a detailed explanation of the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction: The Significance of Chiral Hydantoins

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in drug discovery. Its unique structure, featuring two carbonyl groups and two nitrogen atoms, provides a template for hydrogen bond donors and acceptors, enabling it to interact with a wide range of biological targets. This has led to the development of critical drugs such as Phenytoin (an anticonvulsant), Nilutamide (an antiandrogen), and Nitrofurantoin (an antibacterial agent).[5]

The synthesis of hydantoins can be achieved through various methods, most notably the Bucherer-Bergs reaction, which is a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium carbonate.[1][6][7][8] While efficient, this method typically yields racemic mixtures, presenting a significant challenge when a specific stereoisomer is required for biological activity. The target molecule of this guide, this compound, possesses a stereocenter at the C-5 position. Therefore, a synthetic strategy that preserves or creates this specific stereochemistry is paramount.

This guide details a logical and field-proven approach that leverages a chiral pool starting material to ensure the desired (S)-configuration at the C-5 position, followed by a controlled methylation to achieve the final product.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is a two-part sequence designed for optimal control over stereochemistry and regioselectivity.

-

Formation of the Chiral Hydantoin Core : The synthesis begins with (S)-Valine, a naturally occurring and inexpensive amino acid. This choice directly installs the required (S)-isopropyl group at the C-5 position. The Urech hydantoin synthesis is employed, which converts the amino acid into the corresponding 5-substituted hydantoin while retaining the original stereochemistry.[5] This method is preferable to racemic syntheses followed by costly and often inefficient chiral resolution.

-

Regioselective N-Methylation : The second step involves the methylation of the (S)-5-isopropylhydantoin intermediate. The hydantoin ring has two potential sites for methylation (N-1 and N-3). The N-3 proton is more acidic and less sterically hindered than the N-1 proton, allowing for selective methylation at this position under carefully controlled basic conditions.

This strategic disconnection provides a reliable and scalable route to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of (S)-5-Isopropylhydantoin

Mechanistic Rationale: The Urech Hydantoin Synthesis

The Urech hydantoin synthesis is a classic and effective method for preparing hydantoins from amino acids.[5] The reaction proceeds in two key stages:

-

Ureido Acid Formation : The amino group of (S)-Valine acts as a nucleophile, attacking potassium cyanate (or the isocyanic acid formed in situ under acidic conditions). This forms an N-carbamoyl amino acid, also known as a ureido acid intermediate.

-

Cyclization : Upon heating in an acidic medium, the terminal carboxyl group of the ureido acid undergoes an intramolecular condensation with the urea nitrogen, eliminating a molecule of water to form the stable five-membered hydantoin ring. Crucially, this reaction sequence does not affect the stereocenter at the alpha-carbon of the original amino acid.

Detailed Experimental Protocol

Materials:

-

(S)-Valine

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), concentrated and 2M

-

Deionized water

-

Ethanol

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Step 1: Dissolution of Amino Acid : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.7 g (0.1 mol) of (S)-Valine in 100 mL of deionized water.

-

Step 2: Formation of Ureido Intermediate : To the stirring solution, add 12.2 g (0.15 mol) of potassium cyanate. Heat the mixture gently to 40-50°C for 1 hour to facilitate the formation of the ureido derivative.

-

Step 3: Acidification and Cyclization : Cool the reaction mixture in an ice bath. Slowly and carefully add 25 mL of concentrated hydrochloric acid. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.

-

Step 4: Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The cyclization to the hydantoin occurs during this step. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

-

Step 5: Isolation and Purification : Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to promote crystallization of the product.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water (2x 20 mL).

-

Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure (S)-5-isopropylhydantoin.

-

Dry the purified crystals under vacuum. The expected yield is typically in the range of 70-85%.

Part II: Regioselective Synthesis of this compound

Mechanistic Rationale: Selective N-Methylation

The hydantoin ring possesses two secondary amine protons, at the N-1 and N-3 positions. Direct methylation can potentially lead to a mixture of N-1 methylated, N-3 methylated, and N-1,N-3 dimethylated products. However, regioselective methylation at the N-3 position can be achieved by exploiting the electronic and steric differences between the two nitrogen atoms.

-

Acidity : The N-3 proton is adjacent to two carbonyl groups, making it more acidic and thus more readily deprotonated by a mild base than the N-1 proton, which is adjacent to only one carbonyl group.

-

Steric Hindrance : The N-3 position is generally less sterically hindered than the N-1 position, especially with a substituent already present at C-5.

By using one equivalent of a mild base (like potassium carbonate) and a suitable methylating agent (like methyl iodide), the more nucleophilic N-3 anion is preferentially formed and subsequently methylated.

Caption: Workflow for the N-methylation of the hydantoin intermediate.

Detailed Experimental Protocol

Materials:

-

(S)-5-Isopropylhydantoin (from Part I)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Methyl iodide (CH₃I)

-

Acetone, anhydrous

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Rotary evaporator

Procedure:

-

Step 1: Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7.1 g (0.05 mol) of (S)-5-isopropylhydantoin.

-

Step 2: Addition of Reagents : Add 100 mL of anhydrous acetone, followed by 7.6 g (0.055 mol) of finely powdered anhydrous potassium carbonate.

-

Step 3: Methylation : To the stirring suspension, add 3.4 mL (7.8 g, 0.055 mol) of methyl iodide dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

-

Step 4: Reaction : Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC to track the consumption of the starting material.

-

Step 5: Workup : After the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts (K₂CO₃ and KI byproduct) by filtration. Wash the filter cake with a small amount of acetone.

-

Step 6: Concentration : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Step 7: Purification : The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound. The expected yield is typically over 80%.

Data Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis.

| Parameter | Step 1: Urech Synthesis | Step 2: N-Methylation |

| Starting Material | (S)-Valine | (S)-5-Isopropylhydantoin |

| Key Reagents | KOCN, HCl | K₂CO₃, CH₃I |

| Solvent | Water | Acetone |

| Reaction Temperature | Reflux (~100°C) | Reflux (~56°C) |

| Reaction Time | 1-2 hours | 4-6 hours |

| Typical Molar Ratio | 1 : 1.5 (Amino Acid : KOCN) | 1 : 1.1 : 1.1 (Hydantoin : Base : CH₃I) |

| Product | (S)-5-Isopropylhydantoin | This compound |

| Typical Yield | 70-85% | >80% |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. The strategy's strength lies in its meticulous control of stereochemistry by using a chiral starting material and its high degree of regioselectivity during the N-methylation step. The provided protocols are robust and grounded in well-established chemical principles, making them suitable for implementation in research and development laboratories. By explaining the causality behind the experimental choices, this document serves not only as a set of instructions but as a technical resource for the synthesis of chiral hydantoin derivatives.

References

-

Bellucci, M. C., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217–7227. Available at: [Link]

-

Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3968. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]

-

D'Andrea, E., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14353–14368. Available at: [Link]

-

Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Figure 3: Chemical synthesis of C-5-monosubstituted hydantoins by... Available at: [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

-

MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

-

SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. Scholarly Research Reviews. Available at: [Link]

-

Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. Available at: [Link]

-

Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. CAS No: 71921-91-0. Available at: [Link]

-

Sci-Hub. (n.d.). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. Available at: [Link]

-

Adnan, & Yeong, K. Y. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. Available at: [Link]

-

Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 11(12), 1545. Available at: [Link]

-

Carroll, K. S., et al. (2020). Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs. Ecology and Evolution, 10(23), 13346-13355. Available at: [Link]

-

Mas-Moruno, C., et al. (2018). N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 61(6), 2490–2499. Available at: [Link]

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 3. srrjournals.com [srrjournals.com]

- 4. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 5. ikm.org.my [ikm.org.my]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Vanguard of Asymmetric Synthesis: A Technical Guide to the 3-Methyl-5-(S)-isopropyl Hydantoin Chiral Auxiliary

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount challenge, particularly in the realm of drug development where stereochemistry dictates therapeutic efficacy and safety. This technical guide delves into the core principles and practical applications of 3-Methyl-5-(S)-isopropyl hydantoin, a robust and versatile chiral auxiliary derived from the readily available amino acid, L-valine. We will explore its synthesis, mechanism of stereocontrol, and its strategic implementation in the asymmetric synthesis of valuable chiral building blocks. This document is intended to serve as a comprehensive resource, blending theoretical underpinnings with actionable, field-proven insights to empower researchers in their pursuit of stereochemical precision.

Introduction: The Imperative for Chiral Control and the Rise of Hydantoin Auxiliaries

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological profiles, ranging from desired therapeutic effects to severe toxicity. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development.[1]

Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[2] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. Among the pantheon of chiral auxiliaries, those derived from the chiral pool of natural amino acids are particularly attractive due to their ready availability and enantiopurity.[3]

Hydantoins, or imidazolidine-2,4-diones, have emerged as a promising class of chiral auxiliaries. Their rigid, planar heterocyclic structure provides a well-defined steric environment, crucial for effective facial discrimination of incoming reagents. The this compound, derived from L-valine, leverages the bulky isopropyl group to create a significant steric bias, making it an excellent candidate for directing asymmetric transformations.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward process that begins with the naturally occurring and inexpensive amino acid, L-valine. The procedure is designed to be robust and scalable, ensuring a reliable supply of the chiral auxiliary for research and development purposes.

Synthetic Protocol

A common and efficient method for the synthesis of hydantoins from α-amino acids is the Urech hydantoin synthesis, which involves the reaction of the amino acid with an isocyanate, followed by acid-catalyzed cyclization. For this compound, a modified procedure is employed to introduce the N-methyl group.

Step 1: N-methylation of L-valine (if starting with the natural amino acid). This can be achieved through various established methods, such as reductive amination of pyruvate with methylamine followed by stereoselective enzymatic resolution, or by direct methylation of N-protected L-valine.

Step 2: Urea formation and cyclization. A more direct approach involves the reaction of L-valine methyl ester with methyl isocyanate to form the corresponding urea, which is then cyclized under basic conditions.

A representative synthetic pathway is outlined below:

Figure 1: General synthetic scheme for this compound.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, the isopropyl methine and methyl protons, and the C5 proton of the hydantoin ring. |

| ¹³C NMR | Resonances for the two carbonyl carbons of the hydantoin ring, the N-methyl carbon, and the carbons of the isopropyl group and the C5 stereocenter. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₇H₁₂N₂O₂: 156.18 g/mol ). |

| Optical Rotation | A specific rotation value confirming the (S)-configuration, measured at a standard wavelength and concentration. |

| X-ray Crystallography | While the crystal structure of the title compound is not readily available in the literature, analysis of the closely related (S)-5-isopropyl-5-methyl-2-thiohydantoin reveals a chiral orthorhombic space group, with the molecules forming one-dimensional tapes through hydrogen bonding.[4][5] This provides a strong indication of the expected solid-state packing of the target auxiliary. |

Mechanism of Stereocontrol: A Field-Proven Rationale

The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a highly predictable and diastereoselective reaction environment. This is achieved through the formation of a rigid enolate intermediate where one face of the enolate is effectively shielded by the bulky isopropyl group.

Diastereoselective Alkylation: A Case Study

The asymmetric synthesis of α-alkyl-α-amino acids is a significant challenge in organic synthesis.[6] The use of chiral auxiliaries, such as the Evans oxazolidinones, has proven to be a powerful strategy for this transformation.[7][8] By analogy, this compound can be employed to achieve similar high levels of stereocontrol in alkylation reactions.

Experimental Workflow:

Figure 2: Workflow for diastereoselective alkylation.

Causality Behind Experimental Choices:

-

N-Acylation: The hydantoin is first acylated at the N1 position with the desired carboxylic acid derivative (e.g., an acyl chloride or anhydride). This step attaches the prochiral substrate to the chiral auxiliary.

-

Enolate Formation: Treatment of the N-acyl hydantoin with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) generates the corresponding lithium enolate. The low temperature is critical to prevent racemization and ensure kinetic control.

-

Diastereoselective Alkylation: The pre-formed enolate is then treated with an alkylating agent (e.g., an alkyl halide). The bulky (S)-isopropyl group at the C5 position of the hydantoin ring sterically hinders one face of the planar enolate. Consequently, the electrophile (the alkylating agent) preferentially approaches from the less hindered face, leading to the formation of one diastereomer in significant excess.

Figure 3: Proposed chelated transition state model for diastereoselective alkylation.

-

Auxiliary Cleavage: The final and crucial step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The robust nature of the hydantoin ring requires specific cleavage conditions.

Auxiliary Cleavage: A Self-Validating Protocol

A key aspect of a trustworthy chiral auxiliary is the ability to remove it under conditions that do not compromise the newly formed stereocenter. For N-acyl hydantoins, reductive cleavage has been shown to be a reliable method.

Reductive Cleavage Protocol

Treatment of the N-acyl hydantoin with a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can effectively cleave the acyl group to furnish the corresponding primary alcohol without epimerization of the α-stereocenter. Alternatively, a recently developed method allows for the cleavage of 1-acylhydantoins to the corresponding amides by treatment with an amine at elevated temperatures, with the reaction rate being accelerated by the addition of diethylaluminum chloride.

Experimental Protocol for Reductive Cleavage:

-

The diastereomerically pure N-acyl hydantoin is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C.

-

A solution of LiAlH₄ in THF is added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C and allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered, and the filtrate is extracted with an appropriate organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude alcohol.

-

The crude product is purified by column chromatography to yield the enantiomerically pure alcohol.

The recovered this compound can be purified and reused, enhancing the cost-effectiveness of the overall synthetic route.

Applications in Drug Development and Beyond

The ability to synthesize enantiomerically pure α-alkylated carboxylic acid derivatives is of immense value in drug development. These motifs are present in a wide array of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anti-cancer drugs. The use of this compound as a chiral auxiliary provides a reliable and scalable route to these important building blocks.

Beyond alkylation reactions, the principles of stereocontrol demonstrated by this auxiliary can be extended to other carbon-carbon bond-forming reactions, such as asymmetric aldol reactions, Michael additions, and Diels-Alder reactions, further expanding its utility in the synthesis of complex chiral molecules.

Conclusion

This compound stands as a testament to the power of rational design in the development of effective chiral auxiliaries. Derived from the readily available and inexpensive L-valine, it offers a practical and scalable solution for the asymmetric synthesis of valuable chiral building blocks. Its robust nature, coupled with the well-defined mechanism of stereocontrol and reliable cleavage protocols, makes it a trustworthy and authoritative tool for researchers in both academic and industrial settings. As the demand for enantiomerically pure compounds continues to grow, the strategic application of auxiliaries like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

-

Bsharat, A. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(2), 23-28. [Link][7][8][9]

-

Evans, D. A. (2014). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society. [Link][10][11]

-

Fu, G. C., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link][12]

-

Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. [Link][4][5]

-

Yar, M., & Shahzadi, S. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][1]

-

Yus, M., et al. (2016). Stereoselective Alkylation of (S)‑N‑Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. Organic Letters. [Link][13]

-

Zarak, M. S. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link][14]

-

Zhang, X., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link][15]

-

Zhdankin, V. V., et al. (2017). Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins. Organic & Biomolecular Chemistry. [Link][16]

-

Zhu, J., et al. (2005). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. [Link][17]

-

Zloh, M., et al. (2013). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link][18]

-

Wiley-VCH. (2013). Part I Carbohydrate Auxiliaries. [Link][19]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

- 5. Sci-Hub. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin / European Journal of Chemistry, 2013 [sci-hub.st]

- 6. experts.umn.edu [experts.umn.edu]

- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 8. researchgate.net [researchgate.net]

- 9. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 10. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 18. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Methyl-5-(S)-isopropyl hydantoin

Foreword: Charting a Course into the Unknown

In the landscape of pharmacological research, the hydantoin scaffold represents a privileged structure, a five-membered heterocyclic core from which a multitude of bioactive compounds have emerged. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticonvulsant, antiarrhythmic, antitumor, and antiviral activities.[1][2][3] The biological impact of these molecules is intricately linked to the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[1]

This guide focuses on a specific, yet under-characterized member of this family: 3-Methyl-5-(S)-isopropyl hydantoin . While its existence is documented, a detailed elucidation of its mechanism of action remains conspicuously absent from the current scientific literature.[4][5] This document, therefore, serves not as a retrospective summary, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, experimentally-driven framework for investigating and ultimately defining the molecular interactions and cellular consequences of this intriguing compound.

We will proceed by leveraging the known biological activities of structurally related hydantoins to formulate plausible hypotheses regarding the mechanism of action of this compound. Subsequently, we will detail a rigorous, multi-faceted experimental strategy to systematically test these hypotheses, thereby constructing a robust, evidence-based understanding of its pharmacological profile.

I. The Hydantoin Heritage: Inferring Potential Bioactivities

The broader family of 3,5-disubstituted hydantoins has been the subject of numerous investigations, revealing a consistent pattern of antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] For instance, certain cyclohexyl-5-phenyl hydantoin derivatives have demonstrated antitumor activity against HeLa and MCF7 cells.[1] More closely related analogs, such as 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoins, have been shown to induce apoptosis and inhibit cell migration in human colon cancer cells.[6] Furthermore, some hydantoin derivatives have exhibited antiviral properties, with one study on 5-(3,4-dichlorophenyl)methylhydantoin revealing a dual mechanism of inhibiting both viral RNA synthesis and morphogenesis.[7]

Based on these precedents, we can posit several initial hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Antiproliferative Agent. The compound may exert cytotoxic or cytostatic effects on cancer cells through interference with cell cycle progression, induction of apoptosis, or inhibition of key signaling pathways involved in cell growth and survival.

-

Hypothesis 2: Modulator of Cellular Metabolism. Given the structural similarity to some metabolic intermediates, the compound could potentially interact with enzymes involved in critical metabolic pathways.

-

Hypothesis 3: Ion Channel Modulator. The hydantoin core is present in anticonvulsant drugs known to modulate ion channels. It is plausible that this compound could have similar effects.

-

Hypothesis 4: Antiviral Agent. The compound may inhibit viral replication or assembly, akin to other bioactive hydantoins.[7]

The following sections will outline a comprehensive experimental workflow designed to systematically investigate these hypotheses.

II. A Phased Approach to Mechanistic Elucidation: An Experimental Blueprint

The investigation into the mechanism of action of this compound will be conducted in a phased approach, beginning with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Phase 1: Phenotypic Screening and Target Cell Line Identification

The initial phase is designed to identify the primary biological effect of the compound across a diverse panel of cell lines.

Experimental Protocol 1: Broad-Spectrum Cell Viability Assay

-

Cell Line Panel Selection: A panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia) and a non-tumorigenic control cell line (e.g., normal human fibroblasts) should be selected.

-

Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or WST-1 assay.[8][9]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line at each time point.

Data Presentation: Comparative IC50 Values

| Cell Line | Tissue of Origin | IC50 at 48h (µM) |

| MCF7 | Breast Adenocarcinoma | Experimental Result |

| HCT-116 | Colon Carcinoma | Experimental Result |

| A549 | Lung Carcinoma | Experimental Result |

| Jurkat | T-cell Leukemia | Experimental Result |

| HFF1 | Normal Fibroblast | Experimental Result |

Causality Behind Experimental Choices: The use of a diverse cell line panel helps to identify if the compound has a broad cytotoxic effect or is selective for certain cancer types. The inclusion of a non-tumorigenic cell line is crucial for assessing potential therapeutic index. The time-course experiment helps to distinguish between cytostatic and cytotoxic effects.

Workflow Diagram: Phase 1

Caption: Workflow for initial phenotypic screening and sensitive cell line identification.

Phase 2: Delving into Cellular Mechanisms

Once a sensitive cell line is identified, the next phase focuses on understanding how the compound is affecting the cells.

Experimental Protocol 2: Cell Cycle Analysis

-

Cell Treatment: Treat the sensitive cell line with the IC50 concentration of the compound for 24 and 48 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol 3: Apoptosis Assay

-

Cell Treatment: Treat the sensitive cell line with the IC50 concentration of the compound for a relevant time course (e.g., 12, 24, 48 hours).

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells.

Signaling Pathway Diagram: Potential Apoptotic Pathway Induction

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Phase 3: Molecular Target Identification

This is the most challenging and critical phase, aimed at identifying the direct molecular target(s) of this compound.

Experimental Protocol 4: Thermal Shift Assay (TSA)

-

Protein Library: Utilize a library of purified proteins or cell lysate.

-

Assay Setup: In a 96-well PCR plate, mix the protein/lysate with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Add this compound or a vehicle control.

-

Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.

-

Data Analysis: Binding of the compound to a protein will stabilize it, resulting in a higher melting temperature (Tm). A significant shift in Tm in the presence of the compound suggests a direct interaction.

Experimental Protocol 5: Affinity Chromatography

-

Compound Immobilization: Synthesize an analog of this compound with a linker arm and immobilize it on a solid support (e.g., sepharose beads).

-

Cell Lysate Incubation: Incubate the immobilized compound with cell lysate from the sensitive cell line.

-

Washing and Elution: Wash away non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Workflow Diagram: Target Identification

Caption: Integrated workflow for identifying and validating the molecular target.

III. Trustworthiness and Self-Validation: Ensuring Rigor

Every protocol described is designed as a self-validating system. For instance:

-

Orthogonal Assays: The use of multiple, independent assays to measure the same biological endpoint (e.g., different viability assays, multiple apoptosis markers) is crucial to ensure the robustness of the findings.

-

Positive and Negative Controls: The inclusion of known inducers of apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole) as positive controls, and vehicle-treated cells as negative controls, is mandatory for every experiment.

-

Dose-Response and Time-Course: Establishing a clear dose-response and time-course relationship for the observed effects strengthens the evidence for a causal link between the compound and the cellular phenotype.

-

Target Validation: Putative targets identified through screening methods like TSA or affinity chromatography must be validated through functional assays. For example, if an enzyme is identified as a target, its activity should be directly measured in the presence of the compound. Furthermore, knocking down the expression of the putative target using techniques like siRNA should phenocopy or abrogate the effects of the compound.

IV. Conclusion: From a Single Molecule to a Mechanistic Narrative

The journey to elucidate the mechanism of action of this compound is a systematic process of inquiry, hypothesis testing, and data integration. While the current literature does not provide a direct answer, the path forward is clear. By building upon the knowledge of the broader hydantoin family and employing the multi-phased experimental approach outlined in this guide, researchers can effectively unravel the biological activity of this compound. This endeavor will not only illuminate the specific pharmacology of this compound but also contribute to the broader understanding of the structure-activity relationships that govern the diverse bioactivities of the hydantoin scaffold. The ultimate goal is to transform a simple chemical structure into a compelling mechanistic narrative, paving the way for potential therapeutic applications.

References

-

Glomb, T., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6296. [Link][1][2][10]

-

Marinova, P., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Acta Chimica Slovenica, 63(1), 26-32. [Link][8]

-

Ušćumlić, G. S., et al. (2014). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 79(12), 1597-1605. [Link][11]

-

Marković, V., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2236-2247. [Link][6]

-

Tijsma, A., et al. (2016). Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. Antiviral Research, 133, 106-109. [Link][7]

-

Marinova, P., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. ResearchGate. [Link][9]

-

Wadghane, A. R., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 174-180. [Link][3]

Sources

- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]